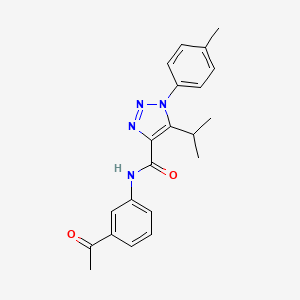

N-(3-acetylphenyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound N-(3-acetylphenyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with aryl groups and a carboxamide moiety. Its structure includes:

- 1-(4-Methylphenyl) group at position 1 of the triazole ring.

- 5-(Propan-2-yl) substituent at position 3.

- N-(3-Acetylphenyl) carboxamide at position 2.

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-(4-methylphenyl)-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-13(2)20-19(23-24-25(20)18-10-8-14(3)9-11-18)21(27)22-17-7-5-6-16(12-17)15(4)26/h5-13H,1-4H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKQOLLTWAATER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including anticancer, antimicrobial, and antiviral activities. The unique structural features of triazoles contribute to their ability to interact with biological targets effectively.

Anticancer Activity

Research indicates that 1,2,3-triazole derivatives possess significant anticancer properties. For instance, studies have shown that compounds containing the triazole ring can induce apoptosis in cancer cells and inhibit cell proliferation. A specific study demonstrated that certain 1,2,3-triazole derivatives exhibited IC50 values ranging from 0.8 to 27.08 μM against various cancer cell lines, indicating their potent anticancer effects .

Table 1: Anticancer Activity of Selected 1,2,3-Triazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 4a | A549 | 2.97 | Induces apoptosis and cell cycle arrest |

| Compound 4b | A549 | 4.78 | Induces apoptosis and cell cycle arrest |

| Doxorubicin | A549 | 3.30 | Topoisomerase inhibition |

| Compound 17a | NCI-H23 | 0.65 | Induces apoptosis and G2/M phase arrest |

The mechanism of action for these compounds often involves the induction of reactive oxygen species (ROS) production and mitochondrial membrane potential alteration . Such mechanisms highlight the potential for developing novel anticancer agents based on the triazole scaffold.

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown promising antimicrobial activity. A study reported that certain synthesized triazole-tethered compounds exhibited significant inhibition against Escherichia coli and Staphylococcus aureus . The antimicrobial efficacy is attributed to the structural characteristics of the triazole ring that enhance binding to microbial targets.

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 6 | E. coli | 12 μg/mL |

| Compound 7 | S. aureus | 15 μg/mL |

| Compound 9 | E. coli | 10 μg/mL |

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes or receptors involved in critical biological pathways. For example, triazole compounds can inhibit key enzymes involved in cancer progression or microbial growth .

Structure-Activity Relationship (SAR)

The effectiveness of triazole derivatives often depends on their structural modifications. For instance, substituents on the phenyl rings significantly influence their biological activity. Studies have indicated that methyl groups at specific positions can enhance anticancer activity while other substitutions may diminish it .

Case Study: Anticancer Potential Against Lung Cancer

A notable case study explored the efficacy of a series of triazole derivatives against lung cancer cell lines (A549). The study highlighted that compounds with a methyl group at the para position displayed improved activity compared to their unsubstituted counterparts . The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like cisplatin.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of synthesized triazoles against common pathogens. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated lower cytotoxicity towards human cells compared to traditional antibiotics . This suggests a favorable therapeutic index for these compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key analogues and their substituent differences:

Key Differences and Implications

Position 1 Aryl Group :

- 4-Methylphenyl (target compound) vs. 4-Chlorophenyl (): Chlorine enhances lipophilicity (logP ↑) but may reduce solubility. The methyl group offers moderate hydrophobicity, balancing bioavailability .

- 3-Phenylbenzo[c]isoxazol-5-yl (): Bulkier substituents improve target binding in kinase inhibition but complicate synthesis .

Position 5 Substituent :

- Propan-2-yl (target) vs. Pyridinyl groups introduce hydrogen-bonding capacity, improving solubility .

Carboxamide Substituent :

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.